molecular formula C8H8BNO5 B1440916 4-Acetyl-2-nitrophenylboronic acid CAS No. 1126895-86-0

4-Acetyl-2-nitrophenylboronic acid

Cat. No.: B1440916
CAS No.: 1126895-86-0
M. Wt: 208.97 g/mol
InChI Key: KERWITSFOARJGF-UHFFFAOYSA-N
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Description

4-Acetyl-2-nitrophenylboronic acid is an organic boronic acid compound with the chemical formula C8H8BNO5. It is characterized by the presence of an acetyl group at the 4-position and a nitro group at the 2-position on the phenyl ring, along with a boronic acid functional group. This compound is a white to light yellow solid and is soluble in organic solvents such as dimethylformamide and dichloromethane .

Mechanism of Action

Target of Action

The primary target of 4-Acetyl-2-nitrophenylboronic acid is the formation of carbon-carbon bonds in organic synthesis . This compound is a type of organoboron reagent, which is widely used in Suzuki–Miyaura cross-coupling reactions . These reactions are a popular method for forming carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura cross-coupling reaction, the organoboron compound (like this compound) undergoes transmetalation with a palladium catalyst . This process involves the transfer of an organic group from boron to palladium, forming a new palladium-carbon bond .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, facilitated by this compound, is part of a broader biochemical pathway involved in the synthesis of phenols . Phenols are important compounds in various biochemical processes and are used in the production of many pharmaceuticals and biologically active molecules .

Pharmacokinetics

As a reagent used in organic synthesis, its bioavailability would largely depend on the specific conditions of the reaction it is used in, including factors like temperature, ph, and the presence of other compounds .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including complex molecules like pharmaceuticals . The ability to form these bonds makes this compound a valuable tool in organic chemistry .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction it participates in is known for its mild and functional group tolerant reaction conditions . This means that the reaction can proceed in a variety of environments and can tolerate the presence of many different functional groups . Additionally, organoboron reagents like this compound are generally stable and environmentally benign .

Biochemical Analysis

Biochemical Properties

4-Acetyl-2-nitrophenylboronic acid plays a crucial role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes and proteins, facilitating reactions such as Suzuki–Miyaura coupling . This compound acts as a boron reagent, participating in the formation of carbon-carbon bonds through transmetalation processes. The interactions between this compound and biomolecules are primarily based on its ability to form stable complexes with diols and other nucleophiles, which is essential for its role in catalysis and molecular recognition .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the activity of specific enzymes involved in metabolic pathways, leading to changes in cellular energy production and utilization . Additionally, it has been observed to impact cell proliferation and differentiation, highlighting its potential in therapeutic applications .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary modes of action is its ability to inhibit or activate enzymes by forming reversible covalent bonds with active site residues . This interaction can lead to changes in enzyme conformation and activity, ultimately affecting downstream biochemical pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may undergo hydrolysis or oxidation over extended periods . These degradation processes can lead to changes in its biochemical activity and efficacy. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, which are important considerations for its use in research and therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower dosages, this compound has been shown to exhibit beneficial effects on cellular function and metabolism . At higher dosages, it may induce toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s efficacy and safety are significantly influenced by the administered dose. These findings underscore the importance of careful dosage optimization in preclinical studies to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and utilization . Additionally, this compound has been shown to affect the levels of specific metabolites, which can have downstream effects on cellular function and homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cellular membranes, allowing it to reach its target sites within the cell. Once inside the cell, this compound can interact with intracellular proteins and organelles, influencing its localization and accumulation . These interactions are crucial for its biochemical activity and efficacy in various applications .

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components . This compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . The precise localization of this compound within the cell is essential for its role in modulating cellular processes and biochemical pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Acetyl-2-nitrophenylboronic acid is typically synthesized through the reaction of phenylboronic acid with the corresponding nitro compound and acetylating agents. The reaction conditions may vary depending on the specific requirements of the synthesis, but generally involve the use of solvents like dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Acetyl-2-nitrophenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

(4-acetyl-2-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO5/c1-5(11)6-2-3-7(9(12)13)8(4-6)10(14)15/h2-4,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KERWITSFOARJGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)C)[N+](=O)[O-])(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681668
Record name (4-Acetyl-2-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1126895-86-0
Record name B-(4-Acetyl-2-nitrophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1126895-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Acetyl-2-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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